2-Octanone, 8-bromo-
Overview
Description
“2-Octanone, 8-bromo-” is a chemical compound. It is a derivative of 2-Octanone, which is an organic compound with the formula CH3C(O)C6H13 . 2-Octanone is a colorless volatile liquid that is produced commercially for use in the fragrance industry . It is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene .
Synthesis Analysis
2-Octanone is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene . 8-Bromo-1-octanol, a related compound, has been used in the preparation of polymerizable ligand, required for the synthesis of quantum dot-labelled polymer beads .Molecular Structure Analysis
The molecular formula of 2-Octanone is C8H16O . The molecular weight is 128.2120 . The structure of 2-Octanone is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of 8-Bromo-2-octanone is C8H15BrO .Physical And Chemical Properties Analysis
2-Octanone is a colorless volatile liquid . It has a density of 0.820 g/cm3 at 20 °C . The melting point is -16 °C , and the boiling point is 172–173 °C .Scientific Research Applications
Biological Sample Analysis
2-Octanone is used in the analysis of chemicals in biological fluids, which is required in many areas of medical sciences . It is used in the extraction, preconcentration, and determination of 2-octanone in human plasma and urine samples . The proteins of plasma samples are precipitated by adding methanol and urine samples are diluted with water prior to performing the microextraction procedure .
Biocatalytic Synthesis
2-Octanone is used in the continuous biocatalytic synthesis of ®-2-octanol . This process is carried out in an enzyme membrane reactor and shows an excellent process stability of the biocatalysts, resulting in a turnover number of 15 million for the applied alcohol dehydrogenase .
Safety and Hazards
properties
IUPAC Name |
8-bromooctan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZAECCGCXUTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505884 | |
Record name | 8-Bromooctan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60099-86-7 | |
Record name | 8-Bromooctan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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